![molecular formula C17H16N2O4S B252840 Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate](/img/structure/B252840.png)
Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate, also known as CMTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMTC is a thiophene-based compound that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate has been found to exhibit antimicrobial activity against certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate in lab experiments is its potential for use as a fluorescent probe for the detection of metal ions. Additionally, Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for use in various experiments. However, one of the limitations of using Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate. One direction is the development of more efficient and cost-effective synthesis methods for Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate. Another direction is the study of the potential use of Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate and its potential applications in various fields of scientific research.
In conclusion, Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its complex synthesis method, anti-inflammatory, anti-cancer, and anti-microbial properties, and potential use as a fluorescent probe make it a versatile compound for use in various experiments. Further research is needed to fully understand the mechanism of action of Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate is a multi-step process that involves the use of several chemical reagents. The first step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to produce 3-methoxybenzoyl chloride. The second step involves the reaction of 3-methoxybenzoyl chloride with 2-amino-4,5-dicyanothiophene to produce 3-methoxy-N-(2,4-dicyano-5-thienyl)benzamide. The final step involves the reaction of 3-methoxy-N-(2,4-dicyano-5-thienyl)benzamide with ethyl 2-bromoacetate to produce Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate |
---|---|
Molekularformel |
C17H16N2O4S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
ethyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-4-23-17(21)14-10(2)13(9-18)16(24-14)19-15(20)11-6-5-7-12(8-11)22-3/h5-8H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
LSYDGCZSEXPGNO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)OC)C#N)C |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)OC)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.